1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose
1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose
Brand Name:
Vulcanchem
CAS No.:
69712-22-7
VCID:
VC0053293
InChI:
InChI=1S/C20H25NO5/c22-14-18(24)20(26)19(25)17(23)13-21(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,18-20,22,24-26H,11-14H2/t18-,19-,20-/m1/s1
SMILES:
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C(C(C(CO)O)O)O
Molecular Formula:
C20H25NO5
Molecular Weight:
359.422
1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose
CAS No.: 69712-22-7
Cat. No.: VC0053293
Molecular Formula: C20H25NO5
Molecular Weight: 359.422
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69712-22-7 |
|---|---|
| Molecular Formula | C20H25NO5 |
| Molecular Weight | 359.422 |
| IUPAC Name | (3S,4R,5R)-1-(dibenzylamino)-3,4,5,6-tetrahydroxyhexan-2-one |
| Standard InChI | InChI=1S/C20H25NO5/c22-14-18(24)20(26)19(25)17(23)13-21(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,18-20,22,24-26H,11-14H2/t18-,19-,20-/m1/s1 |
| Standard InChI Key | UBEAYAXTJWERHS-VAMGGRTRSA-N |
| SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C(C(C(CO)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator